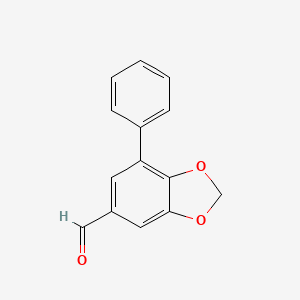

7-Phenyl-1,3-benzodioxole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodioxole derivatives are known to possess a broad spectrum of activities . In addition to the synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .

Synthesis Analysis

For the synthesis of the benzo[d][1,3]dioxole-5-carbaldehyde, a nucleophilic substitution reaction S N 2 of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane was used . After extraction of the derivative, the product was confirmed by characteristic 1 H NMR signals .Molecular Structure Analysis

Through the analysis of the compounds by conventional spectroscopic methods ( 1 H NMR and 13 C NMR), it was possible to observe that all of them fulfilled the prerequisites for the structural characterizations .Chemical Reactions Analysis

The information being corroborated through the characterization by pyrolysis coupled to the mass spectrometer, since all the compounds presented characteristic fragments with the respective masses .Scientific Research Applications

Synthesis of Benzodioxole Derivatives

7-Phenyl-1,3-benzodioxole-5-carbaldehyde can be used in the synthesis of benzodioxole derivatives . These derivatives are known to possess a broad spectrum of activities .

Potential Cytotoxic Agents

Benzodioxole derivatives, which can be synthesized from 7-Phenyl-1,3-benzodioxole-5-carbaldehyde, have shown potential as cytotoxic agents . They have potential anti-tumor activity through induction of apoptosis .

Potential Antiparasitic Agents

In addition to their potential as cytotoxic agents, benzodioxole derivatives also have shown antiparasitic activity . This makes 7-Phenyl-1,3-benzodioxole-5-carbaldehyde a valuable compound in the development of new antiparasitic drugs .

Synthesis of Semicarbazone Derivatives

7-Phenyl-1,3-benzodioxole-5-carbaldehyde can be used to synthesize semicarbazone derivatives . These derivatives have various applications in medicinal chemistry .

Antitumor Properties

Compounds derived from 7-Phenyl-1,3-benzodioxole-5-carbaldehyde, such as coenzyme Q0, have shown antitumor properties against human ovarian carcinoma cells .

Induction of ROS-mediated Apoptosis

7-Phenyl-1,3-benzodioxole-5-carbaldehyde derived compounds can induce ROS-mediated apoptosis . This is a type of programmed cell death that is often dysregulated in cancer cells .

Mechanism of Action

Target of Action

Benzodioxole derivatives, which include this compound, have been studied for their potential cytotoxic and antiparasitic activities .

Mode of Action

Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . Apoptosis is a form of programmed cell death that is crucial for the removal of damaged cells. By inducing apoptosis, these compounds may inhibit the growth of tumor cells.

Biochemical Pathways

It’s known that benzodioxole derivatives can affect various biochemical pathways related to apoptosis and antiparasitic activity .

Result of Action

Benzodioxole derivatives have shown potential anti-tumor activity through the induction of apoptosis . This suggests that these compounds may lead to the death of tumor cells, thereby inhibiting tumor growth.

properties

IUPAC Name |

7-phenyl-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-8-10-6-12(11-4-2-1-3-5-11)14-13(7-10)16-9-17-14/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOXPTYUWXKYPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)C3=CC=CC=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenyl-1,3-benzodioxole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxa-2lambda6-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B2478792.png)

![1-(2-Chlorophenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2478794.png)

![N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2478795.png)

![2-{5-[(2,2-Dimethylpropanamido)methyl]thiophen-2-yl}-2-oxoethyl 2-chloropyridine-4-carboxylate](/img/structure/B2478799.png)

![Methyl 3-[({4-[({[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}amino)methyl]piperidin-1-yl}carbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B2478802.png)

![N-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]glycine](/img/structure/B2478803.png)

![tert-butyl N-[3-hydroxy-1-(thiophen-2-yl)propyl]carbamate](/img/structure/B2478805.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2478807.png)